molecular formula C6H8O B14471497 4-Methylpenta-2,3-dienal CAS No. 65560-46-5

4-Methylpenta-2,3-dienal

Cat. No.: B14471497
CAS No.: 65560-46-5
M. Wt: 96.13 g/mol
InChI Key: QHOVSGSRYFGZIY-UHFFFAOYSA-N
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Description

4-Methylpenta-2,3-dienal is an organic compound with the molecular formula C6H8O It is a conjugated aldehyde with a unique structure featuring a methyl group attached to a pentadienal backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpenta-2,3-dienal can be achieved through several methods. One common approach involves the Claisen-Cope rearrangement of the pyrolytic product of corresponding acetals, followed by condensation reactions . Another method includes the Grignard reaction, where homoallenylaldehyde is reacted with a Grignard reagent, followed by oxidation using potassium chlorochromate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 4-Methylpenta-2,3-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the conjugated double bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2) or nucleophiles (e.g., NH3) under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

4-Methylpenta-2,3-dienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylpenta-2,3-dienal involves its reactivity with nucleophiles and electrophiles due to the conjugated dienal structure. The compound can participate in various chemical pathways, including:

Properties

CAS No.

65560-46-5

Molecular Formula

C6H8O

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C6H8O/c1-6(2)4-3-5-7/h3,5H,1-2H3

InChI Key

QHOVSGSRYFGZIY-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CC=O)C

Origin of Product

United States

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